molecular formula C12H12N2O2 B3339038 4-(2-pyridin-4-yloxyethoxy)pyridine CAS No. 50789-62-3

4-(2-pyridin-4-yloxyethoxy)pyridine

Cat. No.: B3339038
CAS No.: 50789-62-3
M. Wt: 216.24 g/mol
InChI Key: RRCWJXNJBQORGX-UHFFFAOYSA-N
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Description

4-(2-pyridin-4-yloxyethoxy)pyridine is a high-purity organic compound with the CAS Number 50789-62-3 and a molecular formula of C12H12N2O2 . It features a flexible ethoxy linker connecting two pyridine rings, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure in pharmaceuticals, known to enhance a molecule's biochemical potency, metabolic stability, and cellular permeability . This scaffold is found in numerous FDA-approved drugs targeting a wide range of therapeutic areas, including infectious diseases, inflammation, nervous system disorders, and oncology . As a building block, this compound is particularly useful for researching and developing novel ligands and potential therapeutic agents. Its structure, containing multiple nitrogen heteroatoms, also makes it a candidate for creating metal-chelating complexes in catalytic applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(2-pyridin-4-yloxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCWJXNJBQORGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OCCOC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619500
Record name 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50789-62-3
Record name 4,4'-[Ethane-1,2-diylbis(oxy)]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyridin-4-yloxyethoxy)pyridine typically involves the reaction of 4-hydroxypyridine with 2-bromoethanol to form 4-(2-hydroxyethoxy)pyridine. This intermediate is then reacted with 4-chloropyridine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(2-pyridin-4-yloxyethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(2-pyridin-4-yloxyethoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-pyridin-4-yloxyethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares key physicochemical parameters of 4-(2-pyridin-4-yloxyethoxy)pyridine with structurally related pyridine derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
This compound (Target) Pyridin-4-yloxyethoxy ~242 (estimated) N/A N/A Potential drug precursor, materials
2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, substituted phenyl groups 466–545 268–287 67–81 Antimicrobial agents
4-(1-Aminoethyl)pyridine 1-Aminoethyl 122.17 N/A N/A Bioactive molecules, charge transfer agents
4-(2-Aminoethyl)pyridine 2-Aminoethyl 122.17 N/A N/A Research reagents, coordination chemistry
4-(2-Hydroxyethylamino)-pyridine 2-Hydroxyethylamino 138.17 N/A N/A Intermediate in organic synthesis

Key Observations :

  • Ether vs.
  • Chlorinated Analogs : Chlorine substituents in compounds like those from increase molecular weight (466–545 g/mol) and melting points (268–287°C), suggesting enhanced crystallinity and stability .

Biological Activity

4-(2-Pyridin-4-yloxyethoxy)pyridine, identified by its CAS number 50789-62-3, is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2, which features a pyridine ring substituted with an ether group. This structural configuration is significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation, particularly in relation to receptor tyrosine kinases such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. For instance:

  • Receptor Interaction : It may bind to and inhibit receptor tyrosine kinases, disrupting signaling pathways essential for cancer cell survival and proliferation.
  • Cell Membrane Interaction : The compound's hydrophobic properties allow it to integrate into cellular membranes, potentially altering membrane fluidity and affecting cellular signaling.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialActive against specific bacterial strains
AnticancerInhibits c-Met and VEGFR-2
Mechanism of ActionBinds to receptor tyrosine kinases

Case Studies

  • Anticancer Study : A study focused on dual inhibitors for c-Met and VEGFR-2 reported that compounds similar to this compound showed significant inhibition in cancer cell lines, indicating its potential as a therapeutic agent in oncology .
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited antimicrobial effects against Gram-positive bacteria, suggesting its possible application in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 4-(2-pyridin-4-yloxyethoxy)pyridine, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis of pyridine ether derivatives often involves nucleophilic substitution or coupling reactions. For example, ether linkages can be formed using alcohols and halides under basic conditions (e.g., NaOH in dichloromethane, as seen in analogous pyridine ether syntheses) . Palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) are also effective for introducing aryl/heteroaryl groups. A key step is maintaining anhydrous conditions and controlled temperatures (60–80°C) to prevent side reactions. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) enhance efficiency .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C): Confirm the presence of pyridyl protons (δ 7.2–8.5 ppm) and ethoxy linker signals (δ 3.5–4.5 ppm).
  • HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted precursors).
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for related pyridine derivatives .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
  • Store in sealed containers under inert gas (N₂/Ar) to prevent moisture-induced degradation .
  • Follow emergency protocols for spills: neutralize with sand, then wash with ethanol/water .

Advanced Research Questions

Q. How can reaction mechanisms for palladium-catalyzed functionalization of this compound be validated?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.
  • DFT calculations : Model transition states to predict regioselectivity in cross-coupling reactions .
  • Isotopic labeling : Use deuterated reagents to trace proton transfer pathways in ether formation .

Q. What strategies resolve contradictions in spectroscopic data for pyridine ether derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Differentiate overlapping signals in complex mixtures (e.g., rotamers from ethoxy linkers) .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping) that obscure peak splitting .
  • Comparative analysis : Cross-reference with databases (e.g., PubChem) for known analogs .

Q. How can environmental stability and decomposition pathways of this compound be evaluated?

  • Methodological Answer :
  • Accelerated aging studies : Expose the compound to UV light, humidity, and heat (40–60°C) to simulate long-term storage .
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed pyridines or oxidized ethoxy chains) .
  • Surface adsorption assays : Use microspectroscopic imaging to assess interactions with labware materials (e.g., glass vs. plastic) .

Q. What functionalization strategies enhance the bioactivity of this compound?

  • Methodological Answer :
  • Substitution at the pyridine ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) via electrophilic aromatic substitution to modulate electronic properties .
  • Click chemistry : Attach bioactive moieties (e.g., triazoles) using CuAAC reactions for targeted drug delivery .
  • Metal coordination : Synthesize Pd(II) or Ru(II) complexes to exploit anticancer or catalytic activity .

Methodological Challenges and Solutions

Q. How can researchers optimize solvent systems for reactions involving this compound?

  • Answer :
  • Screen solvents (DMF, THF, MeCN) for solubility using Hansen parameters.
  • Additives like LiCl (5–10 mol%) improve polar aprotic solvent efficiency in coupling reactions .

Q. What advanced techniques quantify trace impurities in this compound batches?

  • Answer :
  • GC-ECD or HPLC-UV/FLD : Detect halogenated byproducts at ppm levels .
  • ICP-MS : Monitor heavy metal residues (e.g., Pd) from catalytic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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